(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid
CAS No.: 83824-92-4
Cat. No.: VC21073880
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83824-92-4 |
---|---|
Molecular Formula | C6H13NO3 |
Molecular Weight | 147.17 g/mol |
IUPAC Name | (2S)-2-amino-3-propan-2-yloxypropanoic acid |
Standard InChI | InChI=1S/C6H13NO3/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Standard InChI Key | RWPNRIDPFQODSJ-YFKPBYRVSA-N |
Isomeric SMILES | CC(C)OC[C@@H](C(=O)O)N |
SMILES | CC(C)OCC(C(=O)O)N |
Canonical SMILES | CC(C)OCC(C(=O)O)N |
Introduction
Chemical Properties and Structure
Basic Identification
(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid is characterized by specific chemical identifiers that distinguish it from similar compounds. This amino acid derivative contains a chiral center with an S-configuration at the α-carbon, making it stereochemically distinct from its R-enantiomer. The compound features an amino group and a carboxylic acid moiety, characteristic of amino acids, along with the distinguishing isopropoxy group attached to the β-carbon of the propanoic acid backbone.
Physical and Chemical Parameters
The compound exhibits specific physical and chemical properties that are fundamental to understanding its behavior in various conditions. With a molecular formula of C6H13NO3, it has a calculated molecular weight of 147.17 g/mol. This relatively low molecular weight contributes to its potential for crossing biological membranes and interacting with cellular components. The presence of both polar and non-polar groups within its structure influences its solubility profile, making it potentially soluble in both aqueous and organic solvents under appropriate conditions.
Structural Comparison with Similar Compounds
When compared to related compounds, (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid displays distinctive structural features. Unlike its R-enantiomer (CAS No. 300583-53-3), which shares the same molecular formula and weight but differs in stereochemistry, the S-configuration potentially affects its biological activity and receptor interactions . The isopropoxy group distinguishes it from natural amino acids, potentially influencing its pharmacokinetic properties and biological target specificity.
Synthesis Methods
Laboratory Synthesis Routes
The synthesis of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid can be accomplished through several chemical pathways, with the most common method involving the reaction of serine derivatives with propan-2-yloxy halides under basic conditions. This approach typically starts with protected serine derivatives to prevent unwanted side reactions at the amino and carboxylic acid groups. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of serine acts as a nucleophile to displace the halide from the isopropyl halide reagent.
Reaction Conditions and Optimization
The synthetic process requires careful control of reaction conditions to ensure stereochemical integrity and high yield. Basic conditions using reagents such as sodium hydroxide or potassium carbonate facilitate the deprotonation of the hydroxyl group, enhancing its nucleophilicity. Temperature control is crucial to prevent racemization of the chiral center, while the choice of solvent impacts the reaction kinetics and product distribution. Purification steps typically involve chromatographic techniques or recrystallization to obtain the compound with high purity.
Alternative Synthetic Approaches
Besides the direct alkylation of serine derivatives, alternative synthetic routes may involve the modification of existing amino acids or the total synthesis from simpler precursors. These approaches often require multiple steps and protecting group strategies to achieve the desired stereochemistry and substitution pattern. The development of efficient synthetic methods continues to be an active area of research, aiming to improve yield, reduce environmental impact, and enhance scalability for potential industrial applications.
Biological Activity and Mechanisms
Interaction with Biological Systems
Research indicates that (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid may interact with various biological targets, potentially influencing physiological processes. Its structural similarity to natural amino acids suggests it could participate in protein synthesis or serve as a metabolic intermediate. The compound's most significant reported biological activity relates to its potential modulation of glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system.
Neurotransmission Modulation
Studies suggest that (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid may act as a modulator of glutamate receptors, influencing excitatory neurotransmission in the central nervous system. This activity could have implications for conditions characterized by aberrant glutamatergic signaling, such as epilepsy, neurodegenerative disorders, or psychiatric conditions. The compound's interaction with these receptors may involve competitive binding at the glutamate recognition site or allosteric modulation of receptor function.
Metabolic Regulatory Effects
Beyond neurotransmission, (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid may exhibit effects on metabolic regulation. The specific pathways and mechanisms involved in these effects remain under investigation, but they potentially include interactions with enzymes involved in amino acid metabolism, protein synthesis, or energy production. Understanding these metabolic effects could reveal new applications in metabolic disorders or nutritional sciences.
Pharmacological Implications
Pharmacokinetic Considerations
The pharmacokinetic profile of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid, including its absorption, distribution, metabolism, and excretion characteristics, would be critical for any therapeutic application. The isopropoxy group likely influences the compound's lipophilicity, potentially affecting its ability to cross biological membranes including the blood-brain barrier. This feature would be particularly relevant for applications targeting central nervous system conditions. Furthermore, as an amino acid derivative, it may interact with amino acid transporters, influencing its cellular uptake and tissue distribution.
Structure-Activity Relationship Studies
Understanding the relationship between the structural features of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid and its biological activities provides valuable insights for drug development. The specific configuration at the α-carbon, the nature of the isopropoxy substituent, and the positioning of functional groups all contribute to the compound's activity profile. Structure-activity relationship studies would help identify which elements are essential for biological activity and which could be modified to enhance potency, selectivity, or pharmacokinetic properties.
Chemical Reactivity and Transformations
Functional Group Reactivity
(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid contains multiple functional groups that can participate in various chemical reactions. The amino group can undergo reactions typical of primary amines, including acylation, alkylation, and condensation reactions. The carboxylic acid moiety can form esters, amides, or be reduced to alcohols. The isopropoxy group, being an ether, is generally stable under many conditions but may undergo cleavage under strongly acidic or reducing conditions.
Common Chemical Transformations
Analytical Methods and Characterization
Spectroscopic Identification
The structural characterization of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid can be accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structural features, including the stereochemistry at the α-carbon. Infrared (IR) spectroscopy can identify key functional groups such as the carboxylic acid, amine, and ether linkages. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that can confirm the compound's identity.
Chromatographic Analysis
Chromatographic techniques are essential for both the purification and analytical assessment of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, can separate the compound from its enantiomer and other closely related structures. Gas Chromatography (GC), typically after derivatization to enhance volatility, can also be employed for analysis. These methods are crucial for determining purity, detecting impurities, and monitoring reaction progress during synthesis.
X-ray Crystallography
X-ray crystallography provides the most definitive confirmation of the three-dimensional structure of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid, including absolute stereochemistry. This technique requires obtaining suitable crystals of the compound or its derivatives, which can be challenging but yields unparalleled structural information. The resulting crystal structure would reveal precise bond lengths, angles, and conformational details that influence the compound's biological activity and chemical reactivity.
Comparative Analysis with Structural Analogs
Enantiomeric Comparison
A direct comparison between (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid and its R-enantiomer (CAS No. 300583-53-3) reveals important differences in biological activity despite their identical chemical composition . While both compounds share the same molecular formula (C6H13NO3) and weight (147.17 g/mol), their mirrored spatial arrangements likely result in different receptor binding affinities and pharmacological profiles. This stereochemical distinction is crucial for understanding structure-activity relationships and developing targeted applications.
Related Amino Acid Derivatives
Comparing (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid with other modified amino acids provides insights into the effects of specific structural modifications. Natural serine, from which this compound can be derived, lacks the isopropoxy group and consequently exhibits different solubility, receptor interactions, and metabolic pathways. Other β-substituted amino acids may share some properties but differ in the nature and size of the substituent, affecting their biological activity spectrum and physicochemical characteristics.
Structure-Property Relationships
Analysis of the structure-property relationships across a series of related compounds helps identify the structural features responsible for specific properties of (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid. The isopropoxy group introduces hydrophobicity compared to serine but maintains hydrogen bond acceptor capability. The S-configuration at the α-carbon positions the amino and carboxyl groups in a specific spatial arrangement that may be optimal for certain receptor interactions. These structure-property relationships provide valuable guidance for rational compound design and optimization.
Research Applications and Future Directions
Current Research Utilization
(2S)-2-Amino-3-(propan-2-yloxy)propanoic acid is currently employed in various research settings, primarily focusing on its potential neuropharmacological applications related to glutamate receptor modulation. It serves as a valuable tool for studying receptor binding and function, helping elucidate the structural requirements for interaction with specific receptor subtypes. Additionally, the compound may find use in metabolic studies, where it can help trace specific biochemical pathways or serve as a building block for peptide-based probes and therapeutics.
Emerging Applications
Emerging applications for (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid extend beyond traditional research areas. Its potential incorporation into peptidomimetics—compounds that mimic the structure and function of peptides while offering improved stability or bioavailability—represents an exciting frontier. The compound may also find applications in materials science, where amino acid derivatives can serve as chiral building blocks for specialized polymers or supramolecular assemblies with unique properties and functions.
Future Research Directions
Future research involving (2S)-2-Amino-3-(propan-2-yloxy)propanoic acid could explore several promising directions. More detailed characterization of its interactions with specific glutamate receptor subtypes could lead to the development of more selective modulators with therapeutic potential. Investigation of its metabolic fate and pharmacokinetic properties would support translational research toward clinical applications. Additionally, developing more efficient and environmentally friendly synthetic routes would enhance its accessibility for research and potential commercial applications.
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